N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a complex organic compound featuring a thiazole ring, a benzo[d][1,3]dioxole moiety, and a methylsulfonyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the alkylation of the thiazole intermediate with a benzo[d][1,3]dioxole derivative, typically using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Attachment of the Methylsulfonyl-Substituted Phenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where the thiazole intermediate reacts with a methylsulfonyl-substituted phenyl halide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring or the methylsulfonyl group, potentially converting the sulfone to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the thiazole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiazole sulfides or reduced benzo[d][1,3]dioxole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies might focus on its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its structural features might be exploited in the design of novel polymers or as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole and thiazole moieties could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-aminothiazole: Lacks the methylsulfonyl-substituted phenyl group, which may result in different biological activity and chemical reactivity.
2-(4-Methylsulfonylphenyl)amino-thiazole-4-carboxamide: Does not contain the benzo[d][1,3]dioxole moiety, potentially altering its pharmacological profile.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide: Similar structure but without the methylsulfonyl group, which could impact its solubility and reactivity.
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-29(24,25)14-5-3-13(4-6-14)21-19-22-15(10-28-19)18(23)20-9-12-2-7-16-17(8-12)27-11-26-16/h2-8,10H,9,11H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXFRQIIIFWQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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